7-Bromo-1-heptanol acetate
Overview
Description
7-Bromo-1-heptanol acetate is an organic compound with the chemical formula C9H17BrO2 It is a derivative of heptanol, where the hydroxyl group is acetylated, and a bromine atom is attached to the seventh carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-heptanol acetate typically involves a two-step process:
Preparation of 7-Bromo-1-heptanol: This can be achieved by reacting 1-heptanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-heptanol acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include 7-hydroxyheptanol acetate, 7-aminoheptanol acetate, or 7-thioheptanol acetate.
Oxidation: Products can include 7-bromoheptanoic acid or 7-bromoheptanone.
Reduction: The primary product is 7-bromoheptanol.
Scientific Research Applications
7-Bromo-1-heptanol acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 7-Bromo-1-heptanol acetate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-heptanol: Similar structure but lacks the acetate group.
1-Heptanol: Lacks both the bromine atom and the acetate group.
7-Chloro-1-heptanol acetate: Similar structure but with a chlorine atom instead of bromine.
Properties
IUPAC Name |
7-bromoheptyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-9(11)12-8-6-4-2-3-5-7-10/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFBPBCITSMEMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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